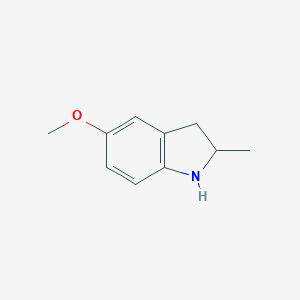

5-Methoxy-2-methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAAOOSZBRZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444947, DTXSID30902644 | |

| Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41568-27-8 | |

| Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylindoline (CAS: 41568-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methylindoline (CAS number 41568-27-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its primary application in the development of phospholipase A2 (PLA2) inhibitors. Included are structured data tables for easy reference and visual diagrams of relevant chemical and biological pathways to support research and development efforts in medicinal chemistry.

Introduction

This compound, also known as 2,3-dihydro-5-methoxy-2-methyl-1H-indole, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrroline ring, makes it a valuable precursor in the synthesis of more complex molecules.[3] Notably, it serves as a crucial building block for a class of indole-3-acetamides that have been investigated as potent inhibitors of phospholipase A2 (PLA2), an enzyme group critically involved in inflammatory processes.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Physicochemical Properties

The accurate characterization of this compound is fundamental for its application in chemical synthesis. While some experimental data is available, many of its physicochemical properties are currently predicted. It is often described as a pale brown oil, though a melting point of 50-51 °C has also been reported, suggesting it may exist as a low-melting solid.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2-methyl-2,3-dihydro-1H-indole | [1] |

| Synonyms | 2-Methyl-5-methoxyindoline, 2,3-Dihydro-5-methoxy-2-methyl-1H-indole | [1][2] |

| CAS Number | 41568-27-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [2] |

| Melting Point | 50-51 °C | [4] |

| Boiling Point | 286.3±29.0 °C (Predicted) | [4] |

| Density | 1.029±0.06 g/cm³ (Predicted) | [4] |

| Appearance | Pale brown oil | [3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [3] |

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator. | [3][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from p-anisidine and hydroxyacetone to first synthesize the indole precursor, 5-methoxy-2-methylindole, which is then reduced to the target indoline.

Step 1: Synthesis of 5-Methoxy-2-methylindole (CAS: 1076-74-0)

This procedure is based on the Fischer indole synthesis.[5]

-

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Hydroxyacetone

-

Glacial Acetic Acid

-

Acetonitrile (for recrystallization)

-

-

Procedure:

-

In a suitable glass reactor equipped with a stirrer and reflux condenser, add p-anisidine (e.g., 4.2 kg), hydroxyacetone (e.g., 2.9 kg), and glacial acetic acid (e.g., 25 kg).[5]

-

Stir the mixture to ensure homogeneity.

-

Heat the reaction mixture to reflux and maintain this temperature for 8 hours.[5]

-

After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.[5]

-

Recrystallize the residue from acetonitrile.

-

Dry the resulting solid product in a vacuum oven to yield 5-methoxy-2-methylindole as an off-white solid. A yield of approximately 94% has been reported for this large-scale synthesis.[5]

-

Step 2: Reduction of 5-Methoxy-2-methylindole to this compound

A generalized procedure for the reduction of an indole to an indoline using a palladium on carbon catalyst is described below. This is a common method for such transformations.

-

Materials:

-

5-Methoxy-2-methylindole

-

Anhydrous Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Ammonium formate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., argon), dissolve the 5-methoxy-2-methylindole in anhydrous methanol.[6]

-

In a separate flask, prepare a slurry of 10% palladium on carbon in anhydrous methanol.[6]

-

Carefully add the palladium slurry to the reaction flask, followed by an excess of ammonium formate (approximately 11 equivalents).[6]

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may require monitoring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Caption: Synthetic pathway to this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Indoline Analysis

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of indoline compounds.[4]

-

Instrumentation:

-

HPLC system with a UV/Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 30 °C.

-

Detection Wavelength: 280 nm.[4]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Caption: Workflow for HPLC analysis of this compound.

Application in Drug Development: Synthesis of Phospholipase A2 Inhibitors

The primary documented application of this compound is as a precursor for the synthesis of indole-3-acetamides, a class of compounds that act as inhibitors of phospholipase A2 (PLA2).[3][4]

Synthesis of Indole-3-acetamide Derivatives

A general procedure for the synthesis of an indole-3-acetamide from an indoline involves acylation.

-

Materials:

-

This compound

-

2-Chloroacetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or THF)

-

Ammonia solution (for amination)

-

-

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add 2-chloroacetyl chloride to the cooled solution.

-

Allow the reaction to stir and warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the intermediate N-(2-chloroacetyl)-5-methoxy-2-methylindoline.

-

Dissolve this intermediate in a suitable solvent and treat with an ammonia solution to displace the chloride and form the final indole-3-acetamide derivative.

-

Purify the product by recrystallization or column chromatography.

-

Phospholipase A2 (PLA2) Signaling Pathway and Inhibition

Phospholipase A2 enzymes, particularly cytosolic PLA2 (cPLA2), play a crucial role in the inflammatory cascade. Upon cellular stimulation by inflammatory signals, cPLA2 is activated and translocates to cellular membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid.[7] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[8]

Indole-3-acetamide derivatives synthesized from this compound can act as competitive inhibitors of PLA2, binding to the active site of the enzyme and preventing the hydrolysis of phospholipids.[8][9] This inhibition blocks the release of arachidonic acid, thereby halting the production of downstream inflammatory mediators.

Caption: Inhibition of the cPLA2 inflammatory pathway.

Safety and Handling

Detailed safety information for this compound is not widely available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.

Conclusion

This compound is a valuable chemical intermediate with a clear application in the synthesis of potential anti-inflammatory agents. This guide has provided a consolidated resource of its known properties and relevant experimental protocols. Further research to obtain experimentally verified physicochemical data and to explore a broader range of synthetic applications for this compound is warranted. The information presented herein should serve as a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

- 1. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 4. cetjournal.it [cetjournal.it]

- 5. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 5-Methoxy-2-methylindoline

An In-depth Technical Guide to 5-Methoxy-2-methylindoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and application in a laboratory setting.

Chemical Identity and Properties

This compound is a heterocyclic organic compound belonging to the indoline family. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.[1] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrrolidine ring, imparts specific reactivity and properties that are leveraged in medicinal chemistry.

Table 1: Identifiers and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,3-Dihydro-5-methoxy-2-methyl-1H-indole | [1][2] |

| Synonyms | 2-Methyl-5-methoxyindoline | [1][2] |

| CAS Number | 41568-27-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Canonical SMILES | CC1CNC2=CC(=C(OC)C=C12) |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Not explicitly stated, but related indole compounds are white to light beige crystalline powders. | [3][4] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 286.3 ± 29.0 °C (Predicted) | [2] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | No specific data available. Related indole compounds are soluble in methanol. | [4] |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | [2] |

Role in Synthesis and Biological Activity

This compound is primarily utilized as a chemical building block in the synthesis of biologically active compounds. Its indoline core is a key structural motif in various therapeutic agents.

Precursor to Phospholipase A2 Inhibitors

This compound is a known reagent in the preparation of indole-3-acetamides, which have been identified as inhibitors of phospholipase A2 (PLA2).[1][2] PLA2 enzymes are implicated in inflammatory processes through the release of arachidonic acid, making their inhibitors a target for anti-inflammatory drug development.

Intermediate for Dual 5-LOX/sEH Inhibitors

The indoline moiety is a crucial component in the design of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[5] These dual inhibitors have shown remarkable anti-inflammatory efficacy in preclinical models.[5] Molecular docking studies indicate that the indoline structure fits into the enzyme's active site, contributing to the inhibitory activity.[5]

Experimental Protocols

General Experimental Workflow for Acylation

This hypothetical protocol describes a common reaction, such as acylation, where an indoline derivative is used as a starting material.

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Add a base (e.g., triethylamine, 1.2 eq) to the stirred solution. Subsequently, add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours). Monitor the progress of the reaction using a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final acylated product.

Spectral Data

While specific spectral data (NMR, IR, MS) for this compound (CAS 41568-27-8) are not provided in the search results, data for the closely related compound 5-Methoxy-2-methylindole (CAS 1076-74-0) is available and can offer comparative insights.[6] Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Safety and Handling

Safety information for this compound is not explicitly detailed. However, based on related indole compounds, it should be handled with care. The analogous compound, 5-Methoxy-2-methylindole, is classified as an irritant, causing skin, eye, and respiratory irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood. Store in a cool, dry, and dark place as it is noted to be hygroscopic.[2]

References

- 1. scbt.com [scbt.com]

- 2. 2,3-dihydro-5-Methoxy-2-Methyl-1H-Indole | 41568-27-8 [amp.chemicalbook.com]

- 3. 5-Methoxy-2-methylindole, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]

- 7. 5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-methylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Methoxy-2-methylindoline, a valuable indoline derivative with applications in pharmaceutical research and development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a methoxy group on the aromatic ring and a methyl group at the 2-position of the indoline core, provides a versatile scaffold for drug design. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on the most prevalent and effective synthesis route, a two-step process involving the formation of 5-methoxy-2-methylindole followed by its subsequent reduction.

Primary Synthesis Pathway: A Two-Step Approach

The most common and high-yielding pathway to this compound involves two key transformations:

-

Fischer Indole Synthesis: Formation of 5-methoxy-2-methylindole from p-anisidine and hydroxyacetone.

-

Catalytic Hydrogenation: Reduction of the resulting 5-methoxy-2-methylindole to the target this compound.

This approach is favored for its relatively simple starting materials, high yields, and adaptability to large-scale production.

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a sequential process, starting from commercially available precursors and proceeding through a stable intermediate to the final product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-2-methylindole

This procedure is adapted from established literature methods demonstrating high efficiency.

3.1.1. Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine | 123.15 | 4.2 kg | 34.1 |

| Hydroxyacetone | 74.08 | 2.9 kg | 39.1 |

| Acetic Acid | 60.05 | 25 kg | - |

| Acetonitrile | 41.05 | As needed | - |

3.1.2. Procedure:

-

To a 50 L glass reactor, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain at reflux for 8 hours.

-

Monitor the reaction completion by a suitable analytical method (e.g., TLC or LC-MS).

-

After completion, distill the reaction mixture under reduced pressure to recover the acetic acid.

-

Recrystallize the residue from acetonitrile.

-

Dry the resulting solid product in a vacuum oven to obtain 5.2 kg of off-white solid 5-methoxy-2-methylindole.[1]

3.1.3. Quantitative Data:

| Product | Yield (kg) | Yield (%) |

| 5-methoxy-2-methylindole | 5.2 | 94 |

Step 2: Catalytic Hydrogenation of 5-methoxy-2-methylindole to this compound

The following protocol is a generalized procedure based on highly effective methods for the hydrogenation of substituted indoles.[2] Researchers should optimize conditions for their specific setup.

3.2.1. Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity |

| 5-methoxy-2-methylindole | 161.20 | 10 g |

| Platinum on Carbon (Pt/C, 5-10%) or Palladium on Carbon (Pd/C, 5-10%) | - | 0.5 - 1.0 g |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | Stoichiometric to substrate |

| Water (deionized) or Acidic Ionic Liquid | - | Sufficient for slurry |

| Hydrogen Gas (H₂) | 2.02 | As needed |

| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | For workup |

| Ethyl Acetate or Dichloromethane | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | For drying |

3.2.2. Procedure:

-

In a high-pressure hydrogenation vessel, combine 5-methoxy-2-methylindole, the chosen catalyst (Pt/C or Pd/C), and p-toluenesulfonic acid.

-

Add a suitable solvent, such as water or an acidic ionic liquid, to form a slurry.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 5-60 atm).[3]

-

Stir the reaction mixture vigorously at a controlled temperature (ranging from room temperature to 150 °C) until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).[3]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization if necessary.

3.2.3. Expected Quantitative Data:

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving an initial Fischer indole synthesis to form 5-methoxy-2-methylindole, followed by catalytic hydrogenation. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this important pharmaceutical intermediate. The methodologies described are robust and can be adapted for various scales of production. Careful optimization of the catalytic hydrogenation step is recommended to achieve the highest possible yields and purity.

References

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]

The Reductive Fischer Indole Synthesis: A Technical Guide to Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable reaction in organic chemistry, has long been a mainstay for the construction of the indole nucleus. However, with strategic modifications, this classical transformation can be harnessed to yield substituted indolines, valuable scaffolds in a plethora of natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the reductive or "interrupted" Fischer indole synthesis for the preparation of substituted indolines, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Core Principles: The Interrupted Pathway

The traditional Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate. The key step is a[1][1]-sigmatropic rearrangement, which ultimately leads to an aromatic indole after the elimination of ammonia.[2] In the reductive variant, the reaction is "interrupted" before the final aromatization step. This is typically achieved by introducing a reducing agent into the reaction mixture, which reduces an intermediate iminium ion to the corresponding indoline.[3]

This approach provides a convergent and operationally simple method to access structurally diverse and often complex indoline ring systems.[4] The reaction is amenable to a range of substituents on both the arylhydrazine and the carbonyl component, allowing for the synthesis of a wide array of substituted indolines.

Mechanistic Overview

The reductive Fischer indole synthesis follows a distinct mechanistic pathway that diverges from the classical route to indoles. The key steps are outlined below:

-

Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the corresponding enamine.

-

[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Iminium Ion Formation: The di-imine cyclizes to form a five-membered ring, which, upon protonation, generates a cyclic iminium ion.

-

Reductive Interruption: In the presence of a reducing agent, the iminium ion is reduced to the final substituted indoline product, thus preventing the elimination of ammonia and subsequent aromatization to an indole.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the reductive Fischer indole synthesis. Below are representative protocols for the synthesis of substituted indolines.

General Protocol for the Synthesis of Annulated Indolines[3]

This procedure details the synthesis of annulated indolines from cyclic β-oxoesters and arylhydrazines using trifluoroacetic acid as a Brønsted acid catalyst and triethylsilane as a reducing agent.

Materials:

-

Substituted arylhydrazine hydrochloride (1.0 eq)

-

Cyclic β-oxoester (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et3SiH)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the arylhydrazine hydrochloride and the cyclic β-oxoester in dichloromethane, add triethylsilane.

-

Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired annulated indoline.

Protocol for the Synthesis of Furoindolines via Interrupted Fischer Indolization[4][5]

This method is employed for the synthesis of furoindoline scaffolds from substituted phenylhydrazines and lactols.

Materials:

-

Substituted phenylhydrazine (1.0 eq)

-

Lactol (e.g., 3-methyltetrahydrofuran-2-ol) (1.0 eq)[5]

-

Acetic acid (AcOH)

-

Water (H2O)

-

Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine and the lactol in a 1:1 mixture of acetic acid and water.[4]

-

Heat the reaction mixture at 60-100 °C and monitor the progress by TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the pure furoindoline product.

Quantitative Data

The yields of substituted indolines obtained via the reductive Fischer indole synthesis are dependent on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Annulated Indolines [3]

| Arylhydrazine Substituent | Carbonyl Component | Product | Yield (%) |

| 4-Bromophenylhydrazine | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 8-Bromo-5,10-dihydro-5aH-indeno[1,2-b]indol-10a(1H)-yl acetate | 75 |

| 4-Methoxyphenylhydrazine | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 8-Methoxy-5,10-dihydro-5aH-indeno[1,2-b]indol-10a(1H)-yl acetate | 68 |

| Phenylhydrazine | Ethyl 4-oxo-chromane-3-carboxylate | 6,11-Dihydro-5aH-chromeno[4,3-b]indol-6a(7H)-yl acetate | 82 |

Table 2: Synthesis of Fused Indolines via Interrupted Fischer Indolization [4]

| Hydrazine Substituent | Lactol/Hemiaminal | Product | Yield (%) |

| Phenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 3a-Methyl-1,2,3,3a,8,8a-hexahydrofuro[2,3-b]indole | 85 |

| 4-Methoxyphenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 6-Methoxy-3a-methyl-1,2,3,3a,8,8a-hexahydrofuro[2,3-b]indole | 78 |

| Phenylhydrazine | N-Boc-3-hydroxypyrrolidine | N-Boc-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 88 |

| 1-Allyl-1-phenylhydrazine | N-Boc-3-hydroxypyrrolidine | 1-Allyl-N-Boc-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 75 |

Experimental Workflow

A typical experimental workflow for the synthesis of substituted indolines via the reductive Fischer indole synthesis is depicted below.

Scope and Limitations

The reductive Fischer indole synthesis exhibits a broad scope, accommodating a variety of substituents on both the arylhydrazine and carbonyl partners.[4] However, certain limitations exist. For instance, the reaction may fail or proceed in low yield with arylhydrazines bearing strong electron-donating substituents, as these can divert the reaction toward a competing heterolytic N-N bond cleavage pathway.[6] Additionally, the nature of the carbonyl component can influence the reaction's success; for example, substrates with bulky substituents may result in lower yields.[4]

Conclusion

The reductive or interrupted Fischer indole synthesis represents a powerful and versatile extension of the classical reaction, providing a direct route to valuable substituted indoline scaffolds. By understanding the underlying mechanism and employing the appropriate reaction conditions and reducing agents, researchers can effectively synthesize a wide range of indoline derivatives. This technical guide serves as a comprehensive resource for scientists and drug development professionals, offering the foundational knowledge and practical protocols necessary to leverage this important transformation in their synthetic endeavors.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Annulated Indolines by Reductive Fischer Indolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 5-Methoxy-2-methylindoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 5-Methoxy-2-methylindoline, a key intermediate in pharmaceutical research and development. The synthesis is predominantly approached as a two-step process: the formation of 5-methoxy-2-methylindole, followed by its reduction to the target indoline. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with these transformations.

I. Synthesis of the Intermediate: 5-Methoxy-2-methylindole

The most common and high-yielding method for the synthesis of 5-methoxy-2-methylindole is the Fischer indole synthesis, utilizing p-anisidine and hydroxyacetone as starting materials.

Starting Materials and Reaction Parameters

The following table summarizes the reactants, reagents, and conditions for the synthesis of 5-methoxy-2-methylindole.

| Reactant/Reagent | Molecular Formula | Amount | Role |

| p-Anisidine | C₇H₉NO | 4.2 kg | Starting Material |

| Hydroxyacetone | C₃H₆O₂ | 2.9 kg | Starting Material |

| Acetic Acid | C₂H₄O₂ | 25 kg | Solvent and Catalyst |

| Reaction Condition | Value |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Reported Yield | 94%[1] |

Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-methylindole[1]

-

To a 50L glass reactor, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature with stirring.

-

Ensure the components are well-mixed.

-

Heat the reaction mixture to reflux.

-

Maintain the reflux for 8 hours to complete the reaction.

-

After the reaction is complete, allow the mixture to cool.

-

Distill the reaction solution under reduced pressure to recover the acetic acid.

-

The resulting residue is then recrystallized from acetonitrile.

-

The purified solid is dried in a vacuum oven to yield 5.2 kg of off-white 5-methoxy-2-methylindole solid.

Synthesis Workflow: 5-Methoxy-2-methylindole

References

Spectroscopic Profile of 5-Methoxy-2-methylindoline: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for 5-methoxy-2-methylindoline is limited. This guide provides a predicted spectroscopic profile based on the analysis of the parent compound, 2-methylindoline, and the known effects of a 5-methoxy substituent on the indoline scaffold. The experimental protocols described are based on standard methodologies for the characterization of indoline derivatives.

Introduction

This compound is a substituted indoline, a heterocyclic amine with a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core is a common motif in a variety of biologically active compounds and natural products. The presence of a methoxy group at the 5-position and a methyl group at the 2-position is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the predicted spectroscopic data and general experimental procedures for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral data of 2-methylindoline and analysis of substituent effects in related aromatic and heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 1H | H-7 |

| ~6.6 | dd | 1H | H-6 |

| ~6.5 | d | 1H | H-4 |

| ~4.0-4.2 | m | 1H | H-2 |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.5 (broad) | s | 1H | N-H |

| ~3.2 | dd | 1H | H-3a |

| ~2.7 | dd | 1H | H-3b |

| ~1.25 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-5 |

| ~145 | C-7a |

| ~132 | C-3a |

| ~115 | C-7 |

| ~112 | C-6 |

| ~110 | C-4 |

| ~56 | -OCH₃ |

| ~55 | C-2 |

| ~38 | C-3 |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1610, 1500 | Strong | C=C Aromatic Ring Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~810 | Strong | C-H Out-of-plane Bending (1,2,4-trisubstituted) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Reduction of 5-Methoxy-2-methylindole

A plausible and common method for the synthesis of indolines is the reduction of the corresponding indole.

Materials:

-

5-Methoxy-2-methylindole

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., catalytic hydrogenation)

-

Acetic acid

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-methoxy-2-methylindole in methanol.

-

Cool the solution in an ice bath.

-

Slowly add acetic acid to the solution.

-

In a separate flask, dissolve sodium cyanoborohydride in methanol.

-

Add the sodium cyanoborohydride solution dropwise to the indole solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the residue and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard for chemical shift referencing.

IR Spectroscopy:

-

Obtain the infrared spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound from its corresponding indole precursor.

Caption: Proposed synthesis of this compound.

Molecular Structure and Key NMR Correlations

This diagram shows the structure of this compound with labels corresponding to the predicted NMR assignments.

Caption: Structure with predicted NMR assignments.

An In-depth Technical Guide to 5-Methoxy-2-methylindoline: Structure, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methoxy-2-methylindoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. While primarily utilized as a chemical intermediate, its structural relationship to a class of biologically active indole and indoline derivatives positions it as a key building block in the development of novel therapeutic agents. This document outlines its core molecular properties, provides a detailed synthesis protocol, and explores the broader context of its application in drug discovery, including the signaling pathways modulated by its derivatives.

Core Molecular Data

This compound, also known as 2,3-Dihydro-5-methoxy-2-methyl-1H-indole, is characterized by a dihydrogenated indole ring system with a methoxy group at the 5-position and a methyl group at the 2-position.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 41568-27-8 | [1] |

| Alternate Names | 2-Methyl-5-methoxyindoline; 2,3-Dihydro-5-methoxy-2-methyl-1H-indole | [1] |

| Primary Application | Chemical intermediate for the preparation of indole-3-acetamides | [1] |

Synthesis Protocols

This compound is typically synthesized via the chemical reduction of its corresponding indole, 5-Methoxy-2-methylindole. The indole precursor itself is commonly prepared through methods like the Fischer indole synthesis.

Experimental Protocol 1: Synthesis of 5-Methoxy-2-methylindole (Precursor)

This protocol describes a large-scale synthesis of the indole precursor using a variation of the Fischer indole synthesis.

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Hydroxyacetone (Acetol)

-

Acetic Acid

-

Acetonitrile (for recrystallization)

-

50L glass reactor

Procedure:

-

To the 50L glass reactor, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid at room temperature, with stirring.[2][3]

-

Heat the reaction mixture to reflux and maintain this temperature for 8 hours to complete the reaction.[2][3]

-

After the reaction is complete, distill the mixture under reduced pressure to recover the acetic acid.[2][3]

-

Recrystallize the resulting residue from acetonitrile.[2][3]

-

Dry the solid product in a vacuum oven to yield an off-white solid powder (Expected yield: ~94%).[2][3]

Experimental Protocol 2: Reduction of 5-Methoxy-2-methylindole to this compound

This is a representative protocol for the reduction of an indole to an indoline, a common transformation in organic synthesis.[4] Specific conditions may require optimization.

Materials:

-

5-Methoxy-2-methylindole

-

Zinc dust

-

85% Phosphoric acid or Hydrochloric acid (HCl)

-

Appropriate solvent (e.g., acetic acid)

-

Sodium hydroxide or other base for neutralization

-

Ethyl acetate or other organic solvent for extraction

Procedure:

-

Dissolve 5-Methoxy-2-methylindole in a suitable acidic medium, such as 85% phosphoric acid or a mixture of acetic acid and HCl.

-

Add zinc dust portion-wise to the stirred solution. The reaction may be exothermic and may require cooling to maintain control.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by Thin Layer Chromatography).

-

Once the reaction is complete, carefully neutralize the mixture with an aqueous base solution (e.g., NaOH) to a pH of ~8-9.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization as needed.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic relationship from basic precursors to the target indoline and its role as a scaffold for more complex, biologically active molecules.

Role in Drug Development and Biological Context

While this compound itself is not reported to have significant biological activity, its core structure is a "privileged scaffold" in medicinal chemistry. The indoline and the closely related indole ring systems are central components in numerous compounds developed for a range of therapeutic applications.

Anti-inflammatory Potential

Derivatives built upon the indole and indoline frameworks have shown promise as anti-inflammatory agents. The precursor, 5-Methoxy-2-methylindole, has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[1][4][5] Furthermore, indoline-based compounds have been designed and synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key targets in inflammatory pathways. This multitarget approach aims to block the production of pro-inflammatory leukotrienes while simultaneously increasing levels of anti-inflammatory eicosanoids.

Anticancer Applications and Signaling Pathways

More complex molecules derived from methoxy-indole scaffolds have been investigated for their potential as anticancer agents. For example, derivatives of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline have demonstrated cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[6] Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase by modulating the PI3K/AKT/mTOR signaling pathway .[6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.

The diagram below illustrates the simplified PI3K/AKT/mTOR pathway, a target for anticancer drugs derived from indole-like scaffolds.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. 2,3-dihydro-5-Methoxy-2-Methyl-1H-Indole synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

The Indole Nucleus: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, and a multitude of synthetic pharmaceuticals underscores its profound biological importance.[1][4][5] The unique electronic properties and structural versatility of the indole scaffold allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents.[3][6][7] This guide provides a comprehensive overview of the key physicochemical characteristics, biological activities, and experimental considerations of the indole nucleus, tailored for professionals engaged in pharmaceutical research and development.

Physicochemical Characteristics

The chemical personality of the indole nucleus is defined by its aromaticity and the distribution of its 10 π-electrons, which makes it a π-excessive system.[8][9] This electronic configuration dictates its reactivity and physical properties.

Structural and Electronic Properties: The indole ring is a planar molecule.[9] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly reduces the basicity of the nitrogen compared to typical amines (pKb ≈ 17.6).[5][10] Electrophilic substitution reactions are a hallmark of indole chemistry, with the C3 position being overwhelmingly the most reactive site—approximately 10¹³ times more reactive than benzene.[5][9] This high reactivity at C3 is due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate cation formed during electrophilic attack.[8] If the C2 and C3 positions are substituted, electrophilic attack may occur on the benzene ring, typically at the C6 position.[9]

Quantitative Physicochemical Data: A summary of key quantitative data for the parent indole molecule is presented below. These values are fundamental for computational modeling, pharmacokinetic predictions, and understanding drug-receptor interactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [5][11] |

| Molar Mass | 117.15 g/mol | [5][11] |

| Appearance | White solid | [5][9] |

| Melting Point | 52 to 54 °C | [5][9] |

| Boiling Point | 253 to 254 °C | [5] |

| Density | 1.1747 g/cm³ | [9] |

| Acidity (pKa) | 16.2 (21.0 in DMSO) | [5][10] |

| Basicity (pKb) | 17.6 | [5][10] |

| Resonance Energy | ~47 kcal/mol | [8] |

| Dipole Moment | 2.1 D | [5] |

Core Structure and Reactivity

The fundamental structure of indole provides a scaffold that is readily modified, allowing for the fine-tuning of its biological activity. The numbering of the indole ring and its primary site of reactivity are critical concepts for its synthetic manipulation.

Caption: Numbering and key reactivity of the indole nucleus.

Key Biological Activities and Pharmacological Significance

The indole scaffold is a constituent of numerous marketed drugs and clinical candidates, demonstrating a vast spectrum of pharmacological activities.[1][3] Its ability to mimic the structure of peptides, particularly tryptophan, allows it to bind reversibly to a variety of enzymes and receptors.[4][12]

-

Anticancer: Indole derivatives are prominent in oncology. Vinca alkaloids (vinblastine, vincristine) inhibit tubulin polymerization, arresting cell division.[1][4] Tyrosine kinase inhibitors like sunitinib, used for renal cell carcinoma, also feature an indole core.[1] Furthermore, indole compounds have been designed to target critical cancer signaling pathways, including PI3K/AKT/mTOR and MAPK.[1][13]

-

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[1][8] Newer derivatives have been developed as selective COX-2 inhibitors, offering a better safety profile.[8]

-

Antiviral: Indole derivatives have shown promise as antiviral agents, including against HIV.[6][14] Delavirdine is a non-nucleoside reverse transcriptase inhibitor that contains an indole moiety.[3]

-

Neuropharmacology: The structural similarity of indole to neurotransmitters like serotonin is fundamental to its role in neuropharmacology.[1] It forms the core of selective serotonin reuptake inhibitors (SSRIs) used for depression and antimigraine agents (triptans).

-

Antimicrobial and Antifungal: A wide range of synthetic indole derivatives have been investigated for their ability to combat bacterial and fungal pathogens, with some showing high potency against multidrug-resistant strains.[12][15]

Involvement in Cellular Signaling Pathways

Indole-containing molecules often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease. The PI3K/AKT/mTOR pathway, crucial for cell growth and survival, is a frequent target in cancer therapy.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

Key Experimental Protocols

The synthesis and characterization of novel indole derivatives are fundamental activities in drug discovery. Below are generalized protocols for a common synthetic route and for spectroscopic analysis.

Fischer Indole Synthesis (Generalized Protocol)

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[16][17] It involves the acid-catalyzed cyclization of an arylhydrazone.

Materials:

-

Arylhydrazine hydrochloride salt

-

Aldehyde or ketone

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid)

-

Sodium acetate (if starting from hydrochloride salt)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer.

Methodology:

-

Hydrazone Formation:

-

Dissolve the arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

Add the desired aldehyde or ketone (1.0 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-3 hours until the hydrazone precipitates or TLC analysis indicates completion.

-

Isolate the crude arylhydrazone by filtration and wash with cold ethanol. The hydrazone can be used directly or purified by recrystallization.

-

-

Cyclization (Indolization):

-

Add the arylhydrazone to the acid catalyst. For polyphosphoric acid (PPA), the hydrazone is added directly. For catalysts like ZnCl₂, it may be mixed neat or in a high-boiling solvent.

-

Heat the reaction mixture, typically between 80 °C and 200 °C, depending on the substrate and catalyst. The reaction time can range from 15 minutes to several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture onto crushed ice or into cold water.

-

Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude indole product using column chromatography on silica gel.

-

Spectroscopic Characterization of a Novel Indole Derivative

Confirming the structure of a newly synthesized compound is critical. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization.[18]

General Procedure: A purified sample of the indole derivative is subjected to the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The characteristic signal for the N-H proton of the indole ring typically appears as a broad singlet between δ 8.0 and 11.0 ppm. Aromatic protons appear between δ 7.0 and 8.0 ppm.

-

¹³C NMR: Acquire the carbon NMR spectrum. Aromatic carbons typically resonate in the δ 110-140 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Look for a characteristic N-H stretching vibration around 3400-3300 cm⁻¹ (sharp peak) and C=C stretching for the aromatic rings around 1600-1450 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Data Acquisition: Acquire the mass spectrum using an instrument with electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (M⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Analyze the fragmentation pattern for further structural confirmation.

-

Caption: Workflow for the spectroscopic characterization of an indole compound.

Conclusion

The indole nucleus continues to be a remarkably fruitful scaffold in the quest for new medicines.[1][19] Its rich chemistry, coupled with its proven ability to interact with a multitude of biological targets, ensures its place at the forefront of medicinal chemistry research.[7][20] A thorough understanding of its fundamental physicochemical properties, reactivity, and biological roles is essential for researchers aiming to harness its therapeutic potential. Through rational design, innovative synthetic strategies, and detailed experimental validation, the development of novel indole-based drugs will continue to address significant healthcare challenges.[1][19]

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole nucleus: Significance and symbolism [wisdomlib.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. impactfactor.org [impactfactor.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. mdpi.com [mdpi.com]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bhu.ac.in [bhu.ac.in]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electron-Donating Effects of Methoxy Groups in Indolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of methoxy groups onto the indoline scaffold is a pivotal tool in medicinal chemistry and materials science. The electron-donating nature of the methoxy group, primarily through resonance, significantly modulates the electronic properties, reactivity, and biological activity of the indoline core. The position of the methoxy substituent on the aromatic ring dictates the regioselectivity of further chemical modifications and fine-tunes the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the electron-donating effects of methoxy groups in indolines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Introduction

The indoline nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, offers a versatile platform for drug design. Modification of the indoline ring with substituents that alter its electronic landscape is a common strategy to optimize pharmacological activity. The methoxy group (-OCH₃) is a particularly important substituent due to its potent electron-donating effect through resonance, which outweighs its inductive electron-withdrawing effect. This donation of electron density to the aromatic system enhances the nucleophilicity of the indoline ring, influencing its reactivity in key synthetic transformations and its affinity for biological targets. Understanding the nuanced effects of methoxy group substitution is therefore critical for the rational design of novel indoline-based therapeutics and functional materials.

Physicochemical Properties of Methoxy-Substituted Indolines

Table 1: Physicochemical Properties of 5-Methoxyindole

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Melting Point | 52-55 °C | |

| Boiling Point | 176-178 °C at 17 mmHg | |

| Appearance | White to light brownish crystalline powder | |

| Solubility | Soluble in Methanol |

Table 2: Hammett Substituent Constants (σ) for the Methoxy Group

While specific Hammett constants for methoxy-substituted indolines are not widely reported, the values for substituted benzoic acids provide a good approximation of the electronic influence of the methoxy group at different positions. A negative σ value indicates an electron-donating effect, while a positive value indicates an electron-withdrawing effect.

| Substituent Position | σ | Effect | Reference(s) |

| meta (-OCH₃) | +0.12 | Electron-withdrawing (inductive) | |

| para (-OCH₃) | -0.27 | Electron-donating (resonance) |

Note: The electron-donating resonance effect of the methoxy group is most pronounced when it is in the para position to the reacting center, leading to a negative σₚ value. In the meta position, the resonance effect is not operative, and the inductive electron-withdrawing effect of the oxygen atom dominates, resulting in a positive σₘ value.

Table 3: pKa Values

The pKa of the N-H proton in indolines is an important parameter influencing their reactivity and biological interactions. The electron-donating methoxy group is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and the pKa of its conjugate acid.

| Compound | pKa (in Acetonitrile) | Reference(s) |

| Indole | 32.57 | |

| Methoxy-substituted Indolines | Data not readily available in a comparative series. It is predicted that the pKa would be slightly higher than that of indole due to the electron-donating nature of the methoxy group. |

Reactivity of Methoxy-Substituted Indolines: Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the indoline ring towards electrophilic aromatic substitution, making it more reactive than the parent indoline. The position of the methoxy group directs the incoming electrophile to specific positions on the ring.

The general mechanism for electrophilic aromatic substitution on a methoxy-substituted indoline is depicted below. The lone pair of electrons on the oxygen of the methoxy group participates in resonance, increasing the electron density at the ortho and para positions relative to the methoxy group. This directs the electrophile to attack at these positions.

Caption: General mechanism of electrophilic aromatic substitution on a methoxy-indoline.

Experimental Protocols

Synthesis of 5-Methoxyindole via Fischer Indole Synthesis

This classic method involves the reaction of 4-methoxyphenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization.

Workflow for Fischer Indole Synthesis of 5-Methoxyindole

Caption: Workflow for the synthesis of 5-methoxyindole via the Fischer indole synthesis.

Detailed Protocol:

-

Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents). Stir the mixture for 15 minutes. Add pyruvic acid (1 equivalent) dropwise and continue stirring at room temperature for 2 hours.

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid. Heat the mixture to 80°C and maintain for 1 hour.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of 5-Methoxytryptamine from 5-Methoxyindole

This three-step synthesis is crucial for the preparation of melatonin and other neuropharmacologically active compounds.

Detailed Protocol:

-

Step 1: Synthesis of 3-(2-Nitrovinyl)-5-methoxyindole: To a solution of 5-methoxyindole (1 equivalent) and nitroethane (1.2 equivalents) in methanol, add sodium hydroxide (1.5 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature for 24 hours. Pour the mixture into ice-water and acidify with dilute HCl. Filter the precipitate, wash with water, and dry to obtain the product.

-

Step 2: Reduction of the Nitrovinyl Group: To a suspension of lithium aluminum hydride (4 equivalents) in anhydrous THF, add a solution of 3-(2-nitrovinyl)-5-methoxyindole (1 equivalent) in THF dropwise at 0°C under a nitrogen atmosphere. Reflux the mixture for 4 hours.

-

Step 3: Work-up and Isolation: Cool the reaction mixture and cautiously quench by the sequential addition of water and 15% aqueous sodium hydroxide. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield 5-methoxytryptamine.

Role in Drug Development

The electron-donating methoxy group in indolines plays a significant role in modulating their biological activity. The position of the methoxy group can dramatically alter the mechanism of action.

Conceptual Role of Methoxy-Indolines in Drug Development

Caption: Conceptual overview of the role of methoxy-indolines in drug development.

Anticancer Activity

Research has shown that the position of the methoxy group on the indole ring of certain anticancer compounds can switch their biological activity. For instance, in a series of indolyl-pyridinyl-propenones, a 5-methoxy substituent leads to the induction of a non-apoptotic cell death called methuosis, while moving the methoxy group to the 6-position results in compounds that act as microtubule-disrupting agents. This highlights the critical role of substituent placement in determining the mechanism of action.

Neuropharmacological Activity

The 5-methoxyindole scaffold is a key component of the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin (5-hydroxytryptamine), for which 5-methoxytryptamine is a close analog. The electron-donating methoxy group is crucial for the interaction of these molecules with their respective receptors, such as the melatonin receptors (MT1 and MT2) and various serotonin (5-HT) receptor subtypes. The development of agonists and antagonists for these receptors, based on the 5-methoxyindole core, is a major area of research for the treatment of depression, anxiety, sleep disorders, and other neurological conditions.

Conclusion

The electron-donating effects of methoxy groups profoundly influence the chemical and biological properties of indolines. Through resonance, the methoxy group enhances the reactivity of the indoline ring towards electrophilic substitution and modulates its interaction with biological targets. The strategic placement of the methoxy group is a powerful tool for fine-tuning the pharmacological profile of indoline-based drug candidates. Further quantitative studies on the physicochemical properties and reactivity of a broader range of methoxy-indoline isomers will undoubtedly facilitate the rational design of next-generation therapeutics.

The Unseen Workhorse: 5-Methoxy-2-methylindoline as a Key Chemical Intermediate

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of pharmaceutical and chemical synthesis, the role of specialized chemical intermediates is paramount. Among these, 5-Methoxy-2-methylindoline (CAS No. 41568-27-8) has emerged as a critical building block, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile indoline derivative, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as 2,3-dihydro-5-methoxy-2-methyl-1H-indole, is a structurally unique molecule that serves as a pivotal precursor in the synthesis of a variety of complex organic compounds. Its primary application lies in the preparation of indole-3-acetamides, a class of compounds that have shown significant potential as inhibitors of phospholipase A2, an enzyme implicated in various inflammatory diseases.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 41568-27-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| Alternate Names | 2-Methyl-5-methoxyindoline; 2,3-Dihydro-5-methoxy-2-methyl-1H-indole | [2][3] |

| Appearance | Pale brown oil | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding indole, 5-Methoxy-2-methylindole. This transformation is a critical step in accessing the indoline core. Several synthetic methodologies can be employed for this reduction, with catalytic hydrogenation being a common and effective approach.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-methylindole

While specific industrial protocols are often proprietary, a general laboratory-scale procedure for the catalytic hydrogenation of an indole to an indoline is as follows. It is crucial to note that optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, is essential for achieving high yields and purity.

Materials:

-

5-Methoxy-2-methylindole

-

Platinum on carbon (Pt/C, typically 5%)

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 5-Methoxy-2-methylindole in the chosen solvent.

-

Carefully add the Pt/C catalyst to the solution. The vessel should be purged with an inert gas (e.g., nitrogen or argon) prior to the addition of the catalyst.

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a set temperature for the required duration. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product, if necessary, by techniques such as distillation or column chromatography.

Role as a Chemical Intermediate: Synthesis of Indole-3-acetamides

The primary utility of this compound lies in its role as a nucleophilic amine in the synthesis of more complex molecules. A key application is its reaction with chloroacetyl chloride to form an N-chloroacetyl intermediate, which can be further functionalized to yield indole-3-acetamides. These final compounds are of significant interest due to their inhibitory activity against phospholipase A2.[1][2]

Experimental Protocol: Acylation of this compound

The following is a generalized procedure for the acylation of an indoline with chloroacetyl chloride.

Materials:

-

This compound

-

Chloroacetyl chloride

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve this compound and the non-nucleophilic base in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the resulting N-(chloroacetyl)-5-methoxy-2-methylindoline, typically by column chromatography.

The resulting chloroacetamide is a versatile intermediate that can undergo nucleophilic substitution reactions at the α-chloro position to introduce a wide variety of functional groups, leading to a diverse library of indole-3-acetamide derivatives for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its synthesis from the corresponding indole and its subsequent elaboration into complex, biologically active molecules like indole-3-acetamide-based phospholipase A2 inhibitors highlight its importance in the drug discovery and development pipeline. The experimental workflows and synthetic pathways outlined in this guide provide a foundational understanding for researchers and scientists working in this exciting field. Further research into novel synthetic routes and applications of this compound is poised to unlock new opportunities in the creation of innovative therapeutics.

References

The Therapeutic Promise of Indole Derivatives: A Technical Guide for Drug Discovery Professionals